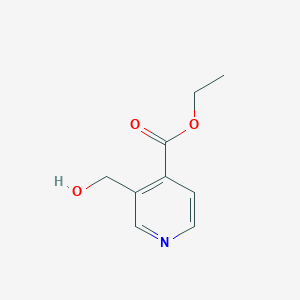

Ethyl 3-(hydroxymethyl)isonicotinate

Description

Ethyl 3-(hydroxymethyl)isonicotinate is a pyridine-based ester derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 3-position of the isonicotinate ring. This compound likely serves as a precursor for further functionalization, such as fluorination or sulfonylation, in drug discovery or agrochemical development .

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl 3-(hydroxymethyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)8-3-4-10-5-7(8)6-11/h3-5,11H,2,6H2,1H3 |

InChI Key |

RUGIZBDSNJVAIG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(hydroxymethyl)isonicotinate can be synthesized through several methods. One common approach involves the esterification of isonicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the use of a phase-transfer catalyst to facilitate the reaction between isonicotinic acid and ethyl chloroformate. This method can be advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, can ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)isonicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-(Carboxymethyl)isonicotinic acid.

Reduction: this compound alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(hydroxymethyl)isonicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.

Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of diseases such as tuberculosis and cancer.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(hydroxymethyl)isonicotinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- Ethyl 2-chloro-3-methylisonicotinate () : The chloro and methyl groups at positions 2 and 3 enhance steric hindrance and lipophilicity. Such derivatives are often used in cross-coupling reactions for heterocyclic expansions.

- Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate () : Bromine’s leaving-group capability facilitates nucleophilic substitutions, while the hydroxy group introduces hydrogen-bonding capacity.

Electron-Withdrawing Substituents

- Ethyl 3-(chlorosulfonyl)isonicotinate () : The chlorosulfonyl group (-SO₂Cl) renders this compound highly reactive and moisture-sensitive, making it prone to hydrolysis. It is hazardous (Causes burns, Risk Phrase R34) .

- Ethyl 3-nitroisonicotinate (): The nitro group (-NO₂) strongly withdraws electrons, reducing basicity and directing electrophilic substitutions to specific ring positions.

Alkyl and Alkoxy Derivatives

Hydroxy/Hydroxymethyl Derivatives

- Methyl 3-hydroxyisonicotinate () : The hydroxy group at position 3 increases acidity (lower pKa) compared to unsubstituted esters, analogous to trends in methyl nicotinate (pKa 3.23) vs. methyl isonicotinate (pKa 3.38) (). Ethyl 3-(hydroxymethyl)isonicotinate would exhibit similar polarity, favoring applications requiring aqueous solubility .

Comparative Data Table

*Hypothetical data inferred from analogs.

Biological Activity

Ethyl 3-(hydroxymethyl)isonicotinate (EHMI) is a compound derived from isonicotinic acid, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of EHMI, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

EHMI is characterized by its isonicotinic acid backbone with a hydroxymethyl group at the 3-position. The chemical structure can be represented as follows:

Where:

- C1 : Ethyl group

- C2 : Hydroxymethyl group

- C3 : Isonicotinic acid moiety

Pharmacological Activities

EHMI exhibits various pharmacological activities, including:

- Antimicrobial Activity : EHMI has shown promising results against a range of microbial strains. Studies indicate that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for EHMI against these pathogens typically range between 6.25 to 12.5 μg/mL.

- Anti-inflammatory Effects : Research has demonstrated that EHMI can inhibit the activity of inflammatory mediators, potentially through the modulation of prostaglandin pathways. This suggests a role in reducing inflammation in conditions like ulcerative colitis .

- Antifibrotic Activity : In vitro studies have indicated that EHMI can inhibit collagen expression in hepatic stellate cells, suggesting potential applications in treating fibrotic diseases .

The biological activity of EHMI can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : EHMI acts as an inhibitor of key enzymes involved in inflammatory processes. For instance, it has been shown to inhibit 15-prostaglandin dehydrogenase (15-PGDH), which is crucial for the degradation of prostaglandins like PGE2. By inhibiting this enzyme, EHMI promotes higher levels of PGE2, which is associated with enhanced tissue repair and regeneration .

- Cell Proliferation Modulation : Studies indicate that EHMI affects cellular proliferation rates in various cell types, including hepatic stellate cells, by altering signaling pathways related to growth factors .

Case Studies and Experimental Findings

Several studies have explored the efficacy and safety profile of EHMI:

- In Vitro Studies : A study evaluated the cytotoxic effects of EHMI on different cancer cell lines using MTT assays. Results showed that EHMI had low toxicity at therapeutic concentrations while effectively inhibiting cell proliferation .

- Animal Models : In vivo experiments demonstrated that administration of EHMI significantly reduced inflammation in mouse models of colitis. The compound was able to ameliorate symptoms and promote recovery by enhancing PGE2 levels .

- Comparative Analysis : A comparative study highlighted the superior efficacy of EHMI over traditional anti-inflammatory drugs in reducing inflammation markers in serum samples from treated animals .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(hydroxymethyl)isonicotinate, and how can their efficiency be optimized?

- Methodology : Synthesis typically involves multi-step procedures, such as esterification of isonicotinic acid derivatives followed by hydroxymethylation. For example, intermediates like ethyl 2,4-dichloropyrimidine-5-carboxylate (analogous to pyridinecarboxylates) can be modified via reduction and oxidation steps to introduce hydroxymethyl groups . Optimization requires monitoring reaction conditions (e.g., solvent polarity, catalyst loading) using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for real-time analysis .

Q. How do spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural isomers?

- Methodology : High-resolution mass spectrometry (HRMS) identifies molecular ion peaks (e.g., m/z 181 for the molecular ion of ethyl isonicotinate derivatives) and fragmentation patterns, such as McLafferty rearrangements, which vary between 2-, 3-, and 4-pyridine isomers . NMR chemical shifts (e.g., pyridine ring protons at δ 8.5–9.0 ppm) and coupling constants distinguish substitution patterns, while IR confirms ester carbonyl (C=O) stretches near 1720 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in heteroarylation reactions?

- Methodology : The hydroxymethyl group enhances nucleophilicity at the pyridine nitrogen, enabling reactions with electrophiles like allyl bromides. For example, NaF-catalyzed coupling with ethylbenzene proceeds via radical intermediates or nucleophilic aromatic substitution, as evidenced by kinetic isotope effects and deuterium-labeling studies . Advanced characterization (e.g., electron paramagnetic resonance spectroscopy) can validate proposed mechanisms.

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Methodology : Discrepancies in mass spectra (e.g., unexpected m/z peaks due to side reactions) require cross-validation with alternative techniques. For instance, gas chromatography-mass spectrometry (GC-MS) can detect volatile byproducts, while 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in substituent positioning . Computational modeling (DFT) predicts stable conformers and verifies spectral assignments .

Q. What strategies improve the reproducibility of this compound synthesis under varying laboratory conditions?

- Methodology : Reproducibility issues often stem from moisture sensitivity or catalyst impurities. Rigorous drying of solvents (e.g., molecular sieves for THF) and standardized catalyst characterization (e.g., X-ray diffraction for metal complexes) mitigate variability . Statistical design of experiments (DoE) optimizes parameters like temperature and stoichiometry .

Q. How does the hydroxymethyl group influence the compound’s stability and degradation pathways?

- Methodology : Accelerated stability studies (e.g., exposure to heat, light, or acidic/basic conditions) combined with HPLC-MS identify degradation products. For example, hydrolysis of the hydroxymethyl group may yield isonicotinic acid derivatives, detectable via pH-dependent UV-Vis spectral shifts .

Hypothesis-Driven Research Questions

Q. Does this compound exhibit unique coordination chemistry with transition metals compared to non-hydroxylated analogs?

- Methodology : Compare binding constants (via isothermal titration calorimetry) and crystal structures (single-crystal XRD) of metal complexes. The hydroxymethyl group may act as a hemilabile ligand, altering catalytic activity in cross-coupling reactions .

Q. Can computational models predict the bioactivity of this compound derivatives against specific enzyme targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like JNK kinases, guided by structural analogs (e.g., pyridinecarboxylate inhibitors). Validate predictions with in vitro enzyme assays (e.g., IC₅₀ determination via fluorescence polarization) .

Q. What role does steric hindrance from the hydroxymethyl group play in regioselective functionalization?

- Methodology : Competitive reactions with bulkier vs. smaller electrophiles (e.g., methyl acrylate vs. ethylene) quantify steric effects. Kinetic studies (stopped-flow UV-Vis) and Hammett plots correlate substituent effects with reaction rates .

Data Analysis and Presentation Guidelines

- Tables : Include processed data (e.g., reaction yields, spectroscopic assignments) in the main text; raw data (e.g., chromatograms, NMR FIDs) belong in appendices .

- Figures : Use schemes to illustrate synthetic pathways and mechanisms, ensuring axis labels comply with IUPAC guidelines .

- Critical Evaluation : Cross-reference findings with established literature (e.g., pyridinecarboxylate chemistry ) and flag unresolved contradictions (e.g., conflicting basicity values for ethyl isonicotinate derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.